molecular formula C18H21N5O3 B2397987 2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-44-0

2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2397987
CAS RN: 899742-44-0
M. Wt: 355.398
InChI Key: PSNCQKGPMIAPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BAY 60-6583, is a potent and selective agonist for the adenosine A2B receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Research into oxamide derivatives, which share structural similarities with the compound , focuses on the synthesis and structural investigation of these compounds. These studies have elucidated the stabilization mechanisms of such compounds through intramolecular hydrogen bonding, which could have implications for designing drugs with enhanced stability and efficacy (Martínez-Martínez et al., 1998).

Practical Synthesis of CCR5 Antagonists

The development of synthetic methodologies for CCR5 antagonists, which are important in the treatment of conditions like HIV/AIDS, provides insight into the potential for synthesizing complex purine derivatives. These methodologies may offer a framework for synthesizing "2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" and studying its applications (Ikemoto et al., 2005).

Antimicrobial Activities of Dihydropurines

The synthesis and antimicrobial activity of dihydropurine compounds indicate the potential for purine derivatives to serve as effective agents against a variety of microbial pathogens. This suggests the compound could also possess antimicrobial properties, meriting further investigation (Sharma et al., 2004).

Tautomeric Properties of Dihydropurines

Exploring the tautomeric properties of dihydropurine derivatives highlights the importance of structural dynamics in influencing the biological activity and stability of purine-based compounds. This research could guide the functional optimization of "2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" (Beagley et al., 1995).

Synthesis and Antiviral Activities

The synthesis and evaluation of purine derivatives as antiviral agents demonstrate the versatility of purines in developing therapeutics against viral infections. This suggests a potential area of application for the compound , especially in designing new antiviral drugs (Duckworth et al., 1991).

properties

IUPAC Name

2-butyl-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-3-5-10-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)11-8-6-7-9-12(11)26-4-2/h6-9H,3-5,10H2,1-2H3,(H2,19,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNCQKGPMIAPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.